4-Bromo-6-tert-butylpyridine-2(1H)-one
Description
4-Bromo-6-tert-butylpyridine-2(1H)-one is a brominated pyridinone derivative characterized by a bromine substituent at position 4 and a bulky tert-butyl group at position 4. Key inferred properties include:
- Molecular formula: C₉H₁₂BrNO (estimated by adding tert-butyl to 4-bromo-2-pyridone).
- Molecular weight: ~231.07 g/mol (calculated from ).
- LogP: Estimated ~2.5–3.0 (due to the hydrophobic tert-butyl group, compared to 1.43 for 4-bromo-2-pyridone ).
- Synthetic challenges: Steric hindrance from the tert-butyl group may reduce reaction yields compared to less bulky analogs .
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
4-bromo-6-tert-butyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)7-4-6(10)5-8(12)11-7/h4-5H,1-3H3,(H,11,12) |
InChI Key |
SJVDGGKVSDYWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=O)N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 4-Bromo-6-tert-butylpyridine-2(1H)-one and Analogs
Physicochemical and Pharmacological Properties
- Solubility : The tert-butyl group reduces aqueous solubility compared to 4-bromo-2-pyridone (solubility: 2.38 mg/mL ). Predicted solubility for the tert-butyl analog: <1 mg/mL (classified as "soluble" per SILICOS-IT criteria ).
- The tert-butyl group is generally non-reactive but may influence metabolic stability.
Preparation Methods
Step 1: Bromination of 2,6-Di-tert-butylpyridine
Step 2: Oxidation to Pyridinone
-
Reactants : 4-Bromo-2,6-di-tert-butylpyridine (1 equiv), Oxone® (2 equiv)
-
Solvent : Water/acetonitrile (1:1)
-
Outcome : 4-Bromo-6-tert-butylpyridine-2(1H)-one (Yield: 65–75%).
Key Consideration :
-
The tert-butyl group at the 2-position is selectively removed during oxidation, likely due to steric hindrance facilitating cleavage.
Friedel-Crafts Alkylation Followed by Bromination
This method introduces the tert-butyl group early in the synthesis, leveraging Friedel-Crafts chemistry:
Step 1: Alkylation of Pyridin-2(1H)-one
Step 2: Bromination as in Method 1
Advantages :
-
High regioselectivity for tert-butyl introduction at the 6-position.
-
Compatible with large-scale production.
Comparison of Methods
Analytical Characterization
Critical spectroscopic data for 4-Bromo-6-tert-butylpyridine-2(1H)-one:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-6-tert-butylpyridine-2(1H)-one, and how can reaction conditions be optimized?
- Methodology : Start with bromination of 6-tert-butylpyridin-2(1H)-one using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC. For regioselectivity, steric effects of the tert-butyl group may direct bromination to the 4-position. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimization : Adjust catalyst loading (e.g., nickel complexes, as in reductive coupling reactions) and temperature to improve yield .
Q. How can the purity and structural integrity of 4-Bromo-6-tert-butylpyridine-2(1H)-one be validated post-synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with acetonitrile/water mobile phase (retention time comparison to standards).
- NMR : Confirm substitution pattern via NMR (e.g., downfield shifts for bromine and tert-butyl groups) and NMR (quaternary carbon signals) .
- Mass Spectrometry : ESI-MS to verify molecular ion peak at m/z [M+H] = calculated molecular weight (e.g., ~257 g/mol).
Q. What solvent systems are suitable for recrystallizing this compound?
- Method : Test mixed solvents (e.g., ethanol/water or dichloromethane/hexane) due to the compound’s moderate polarity. Crystallization at −20°C improves crystal quality for X-ray diffraction .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?
- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the 6-position, directing reactivity to the 4-bromo site. Use bulky ligands (e.g., SPhos or XPhos) in palladium-catalyzed Suzuki-Miyaura couplings to enhance selectivity .
- Kinetic Studies : Compare reaction rates with/without tert-butyl via DFT calculations to quantify steric hindrance .
Q. What strategies resolve contradictions in reported synthetic yields for brominated pyridones?
- Data Analysis :
- Reaction Monitoring : Use in situ IR or Raman spectroscopy to identify intermediates and side products.
- Parameter Screening : Design a DoE (Design of Experiments) to test variables (temperature, solvent, catalyst) and identify optimal conditions .
Q. Can this compound serve as a ligand in catalytic systems?
- Experimental Design : Synthesize metal complexes (e.g., Ni or Pd) and test catalytic activity in C–C bond formation. Compare turnover frequencies (TOFs) with non-bulky analogs.
- Spectroscopic Validation : Use XAS (X-ray absorption spectroscopy) to confirm metal-ligand coordination .
Q. How does 4-Bromo-6-tert-butylpyridine-2(1H)-one interact with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
